



# Synthesis of Fpmpg for Laboratory Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fpmpg	
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## Introduction

**Fpmpg**, or N-formyl-L-phenylalanyl-L-methionyl-L-phenylalanyl-L-glycine, is a synthetic tetrapeptide that belongs to the class of N-formylated peptides. These peptides are potent signaling molecules in biological systems, primarily recognized by the N-formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs) expressed on the surface of various immune cells.[1][2][3] The interaction of N-formylated peptides with these receptors initiates a signaling cascade that plays a crucial role in the innate immune response, including chemotaxis, inflammation, and host defense against pathogens.[1][2][4] The N-formyl group is a key structural feature, as it mimics peptides of bacterial origin, which often initiate with N-formylmethionine.[1][5]

This document provides detailed application notes and protocols for the chemical synthesis of **Fpmpg** in a laboratory setting. The primary method described is Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used technique for creating custom peptides.[6]

## **Data Presentation**

## **Table 1: Physicochemical Properties of Fpmpg**



Property	Value
Full Name	N-formyl-L-phenylalanyl-L-methionyl-L- phenylalanyl-L-glycine
Amino Acid Sequence	f-Phe-Met-Phe-Gly
Molecular Formula	C25H30N4O5S
Molecular Weight	514.60 g/mol
Charge at pH 7	0
Isoelectric Point (pI)	~5.5
Hydrophobicity	High

## **Table 2: Theoretical Yield Calculation for Fpmpg Synthesis**

The theoretical yield of a peptide synthesized via SPPS is dependent on the initial loading of the resin and the efficiency of each coupling and deprotection step. The overall theoretical yield can be calculated using the following formula:

Theoretical Yield (g) = Resin Loading (mol/g) x Resin Amount (g) x Molecular Weight of Peptide (g/mol) x (Coupling Efficiency) $^n$ 

Where 'n' is the number of coupling cycles (in this case, 3 for a tetrapeptide).

Parameter	Example Value
Resin Loading	0.5 mmol/g
Resin Amount	0.2 g
Fpmpg Molecular Weight	514.60 g/mol
Assumed Coupling Efficiency	99%
Number of Coupling Cycles (n)	3
Calculated Theoretical Yield	~0.051 g (51 mg)



Note: Actual yields will be lower than the theoretical yield due to incomplete reactions and losses during purification. A typical crude yield for a tetrapeptide can range from 50-80%, with final purified yields being lower.[8][9][10]

## **Experimental Protocols**

## Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Fpmpg

This protocol outlines the manual synthesis of the peptide backbone on a solid support resin.

#### Materials:

- Rink Amide resin (or other suitable resin for C-terminal amide)
- Fmoc-Gly-OH
- Fmoc-Phe-OH
- Fmoc-Met-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Shaker or rocker

#### Procedure:

 Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.



- First Amino Acid Loading (Fmoc-Gly-OH):
  - Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
  - Drain the DMF from the swollen resin.
  - Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.
  - Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Fmoc Deprotection:
  - Add a 20% solution of piperidine in DMF to the resin.
  - Shake for 5 minutes, then drain.
  - Repeat the 20% piperidine in DMF treatment for 15 minutes.
  - Wash the resin thoroughly with DMF (5x).
- Second Amino Acid Coupling (Fmoc-Phe-OH):
  - Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Shake for 1-2 hours at room temperature.
  - Wash the resin with DMF (3x).
- Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Met-OH and Fmoc-Phe-OH.
- Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
- Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.



## **Protocol 2: On-Resin N-terminal Formylation**

This step introduces the N-formyl group to the N-terminus of the peptide chain while it is still attached to the resin.

Method A: Formic Acid/DCC Activation[11][12][13]

#### Materials:

- Formic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM) or Diethyl ether
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)

#### Procedure:

- Preparation of Formylating Reagent: In a separate flask, dissolve formic acid (10 eq.) in DCM. Cool the solution to 0°C and add DCC (5 eq.). Stir for 1-2 hours at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
- Formylation Reaction:
  - Swell the dried peptidyl-resin from Protocol 1 in DMF.
  - Carefully filter or centrifuge the formylating reagent to remove the DCU precipitate.
  - Add the supernatant containing the activated formic acid and DIPEA (5 eq.) to the resin.
  - Shake the reaction mixture overnight at room temperature.
- Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Method B: Rapid On-Resin Formylation[14][15]



#### Materials:

- Formic acid
- Acetic anhydride
- Pyridine
- N,N-Dimethylformamide (DMF)

#### Procedure:

- Reaction Setup: Swell the dried peptidyl-resin from Protocol 1 in DMF.
- Reagent Addition: Add pyridine (5 eq.) and formic acid (5 eq.) to the resin suspension.
- Activation and Formylation: Add acetic anhydride (2.5 eq.) dropwise while stirring. Continue to stir for 15-30 minutes at room temperature.
- Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

## **Protocol 3: Cleavage and Deprotection**

This protocol cleaves the synthesized **Fpmpg** from the solid support and removes the side-chain protecting groups.

#### Materials:

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Cold diethyl ether

#### Procedure:



- Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Cleavage Reaction: Add the cleavage cocktail to the formylated peptidyl-resin. Shake for 2-3 hours at room temperature.
- Peptide Precipitation:
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
  - A white precipitate of the crude **Fpmpg** should form.
- Isolation and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

### **Protocol 4: Purification and Characterization**

The crude **Fpmpg** must be purified and its identity confirmed.

#### Purification:

 High-Performance Liquid Chromatography (HPLC): The crude peptide is typically purified by reverse-phase HPLC (RP-HPLC) using a C18 column.[16][17][18] A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution. Fractions are collected and analyzed for purity.

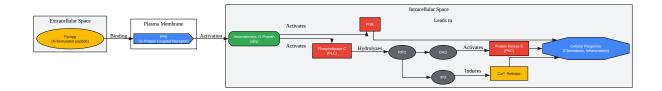
#### Characterization:

- Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of Fpmpg (514.60 Da).[17][19]
- Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC. A purity
  of >95% is generally desired for biological assays.[10]



## Mandatory Visualization N-Formyl Peptide Receptor (FPR) Signaling Pathway

N-formylated peptides like **Fpmpg** are recognized by N-formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs).[1][2][3] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of a heterotrimeric G-protein, leading to the dissociation of its  $G\alpha$  and  $G\beta\gamma$  subunits. These subunits then activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway is also crucial for mediating cellular responses. Ultimately, these signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential components of the inflammatory response.[2]



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Caption: FPR Signaling Pathway

## **Experimental Workflow for Fpmpg Synthesis**

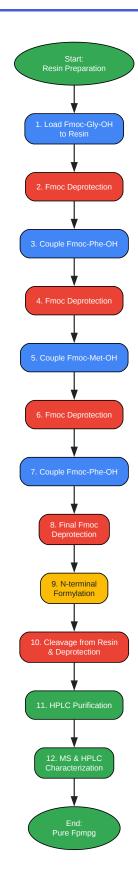


## Methodological & Application

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The synthesis of **Fpmpg** follows a systematic workflow beginning with the preparation of the solid support and proceeding through iterative steps of amino acid coupling and deprotection, followed by N-terminal formylation, cleavage from the resin, and finally, purification and characterization of the final product.





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Caption: Fpmpg Synthesis Workflow



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